3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester 3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13669383
InChI: InChI=1S/C12H14O3/c1-14-12(13)8-11-10-5-3-2-4-9(10)6-7-15-11/h2-5,11H,6-8H2,1H3
SMILES: COC(=O)CC1C2=CC=CC=C2CCO1
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester

CAS No.:

Cat. No.: VC13669383

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name methyl 2-(3,4-dihydro-1H-isochromen-1-yl)acetate
Standard InChI InChI=1S/C12H14O3/c1-14-12(13)8-11-10-5-3-2-4-9(10)6-7-15-11/h2-5,11H,6-8H2,1H3
Standard InChI Key HUYDVIGSFGDZLD-UHFFFAOYSA-N
SMILES COC(=O)CC1C2=CC=CC=C2CCO1
Canonical SMILES COC(=O)CC1C2=CC=CC=C2CCO1

Introduction

Structural Identification and Nomenclature

Chemical Identity

3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester (CAS: 163277-63-2) is systematically named based on its benzopyran backbone, where a dihydro modification at positions 3 and 4 reduces the aromaticity of the pyran ring. The acetic acid moiety is esterified with a methyl group, contributing to its lipophilicity .

Table 1: Key Identifiers

PropertyValue
IUPAC NameMethyl 3,4-dihydro-1H-2-benzopyran-1-acetate
Synonyms1H-2-Benzopyran-1-acetic acid, 3,4-dihydro-, methyl ester
CAS Registry Number163277-63-2
Molecular FormulaC12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3
Molar Mass206.24 g/mol

The structural framework includes a benzopyran core substituted with an acetylated methyl ester at position 1, as illustrated in the skeletal formula below:

Chemical Structure: Benzopyran ring with -CH2COOCH3 substituent at position 1\text{Chemical Structure: } \text{Benzopyran ring with -CH}_2\text{COOCH}_3 \text{ substituent at position 1}

Physical and Chemical Properties

Spectral Characteristics

While specific spectroscopic data (e.g., NMR, IR) are unavailable, analogous benzopyran derivatives typically exhibit:

  • UV-Vis Absorption: Peaks near 270–300 nm due to π→π* transitions in the aromatic system.

  • 1H^1\text{H}-NMR: Signals for aromatic protons (6.5–7.5 ppm), methyl ester groups (3.6–3.8 ppm), and dihydro pyran protons (1.8–2.5 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via cyclization of precursor molecules. A plausible route involves:

  • Friedel-Crafts Acylation: Introducing the acetyl group to a benzene derivative.

  • Esterification: Reaction with methanol under acidic conditions to form the methyl ester.

  • Reduction: Partial hydrogenation of the pyran ring to achieve the dihydro configuration .

Reactivity Profile

The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The dihydro pyran ring may undergo further hydrogenation or oxidation, depending on reaction conditions.

Research Gaps and Future Directions

The lack of published studies on 3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester highlights critical research opportunities:

  • Synthetic Optimization: Developing efficient, scalable routes.

  • Bioactivity Screening: Evaluating antimicrobial or anticancer potential.

  • Physicochemical Characterization: Measuring melting point, solubility, and stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator